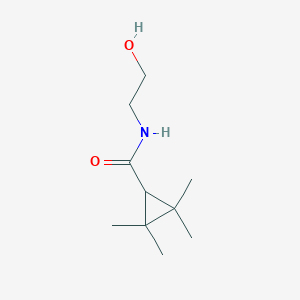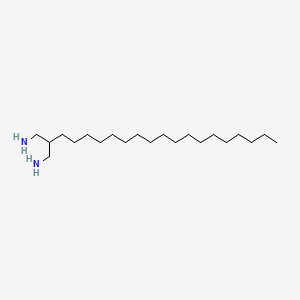
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a vinyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 2-fluorobenzaldehyde.
Formation of the Intermediate: The intermediate 4-bromo-2-(2-fluorophenyl)ethanone is formed through a Friedel-Crafts acylation reaction.
Vinylation: The intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines.
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Coupling: Biaryl and styrene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and halogen atoms can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A simpler analog without the vinyl and fluorophenyl groups.
2-Fluoroaniline: Lacks the bromine and vinyl groups.
4-Bromo-2-fluoroaniline: Similar but without the vinyl group.
Uniqueness
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is unique due to the presence of both bromine and fluorine atoms along with a vinyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H11BrFN |
|---|---|
Molekulargewicht |
292.15 g/mol |
IUPAC-Name |
4-bromo-2-[1-(2-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H11BrFN/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2 |
InChI-Schlüssel |
HLGYMGGHTILYFP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1F)C2=C(C=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)






![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)


![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
